Potency Superiority: Dimethylenastron Exhibits ~100-Fold Higher Potency Than Monastrol in Eg5 ATPase Inhibition
Dimethylenastron demonstrates a >100-fold increase in potency compared to the prototypical Eg5 inhibitor Monastrol in inhibiting Eg5 ATPase activity, a critical functional endpoint for this target class [1]. This quantitative differentiation directly impacts experimental design: achieving equivalent target engagement requires substantially lower concentrations of Dimethylenastron, reducing solvent burden and potential off-target effects [2].
| Evidence Dimension | Eg5 ATPase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | Monastrol: 20.73-30 µM (reported IC50 range across studies) |
| Quantified Difference | ~100-fold greater potency (calculated as 20,000-30,000 nM / 200 nM = 100-150x) |
| Conditions | Cell-free Eg5 ATPase assay (microtubule-stimulated) |
Why This Matters
Higher potency enables lower effective working concentrations, minimizing off-target liabilities and solvent-related artifacts in cellular assays.
- [1] Gartner, M., Sunder-Plassmann, N., Seiler, J., Utz, M., Vernos, I., Surrey, T., & Giannis, A. (2005). Development and biological evaluation of potent and specific inhibitors of mitotic Kinesin Eg5. ChemBioChem, 6(7), 1173-1177. PMID: 15912555. View Source
- [2] Calbiochem / EMD Millipore. Eg5 Inhibitor III, Dimethylenastron (475879) Technical Datasheet. Describes compound as ~100-fold more potent than Monastrol (Cat. No. 475879). View Source
